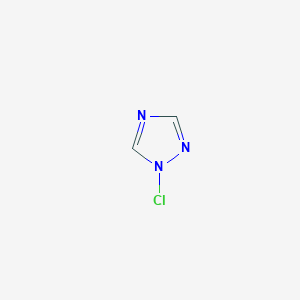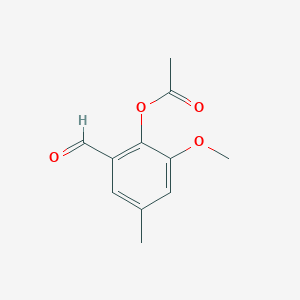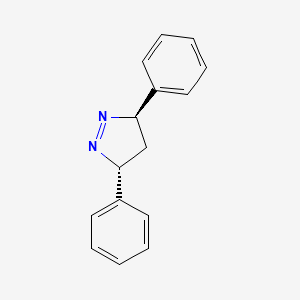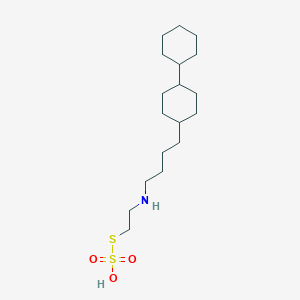![molecular formula C18H21N5O5S2 B14720394 [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate CAS No. 13276-55-6](/img/structure/B14720394.png)
[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a benzylsulfanyl group, and a methanesulfonate ester, making it an interesting subject for chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the purine base: This step involves the synthesis of the 6-aminopurine moiety through a series of reactions, including cyclization and amination.
Introduction of the benzylsulfanyl group: This step involves the substitution of a suitable leaving group with a benzylsulfanyl group under nucleophilic substitution conditions.
Formation of the oxolan ring: This step involves the cyclization of an appropriate precursor to form the oxolan ring.
Methanesulfonate ester formation: This final step involves the esterification of the hydroxymethyl group with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the purine base or the benzylsulfanyl group.
Substitution: The methanesulfonate ester can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the methanesulfonate ester can yield various substituted derivatives.
科学研究应用
Chemistry
In chemistry, [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study the interactions between nucleic acids and proteins. Its purine base allows it to mimic natural nucleotides, making it useful in biochemical assays and molecular biology experiments.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications, including catalysis and materials science.
作用机制
The mechanism of action of [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, while the benzylsulfanyl group can interact with proteins and other biomolecules. These interactions can modulate various biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- [2-(6-Aminopurin-9-yl)-4-methylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
- [2-(6-Aminopurin-9-yl)-4-ethylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
- [2-(6-Aminopurin-9-yl)-4-phenylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
Uniqueness
The uniqueness of [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate lies in its benzylsulfanyl group, which provides distinct chemical and biological properties compared to its analogs. This group allows for specific interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
13276-55-6 |
|---|---|
分子式 |
C18H21N5O5S2 |
分子量 |
451.5 g/mol |
IUPAC 名称 |
[2-(6-aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C18H21N5O5S2/c1-30(25,26)28-14-15(29-8-11-5-3-2-4-6-11)12(7-24)27-18(14)23-10-22-13-16(19)20-9-21-17(13)23/h2-6,9-10,12,14-15,18,24H,7-8H2,1H3,(H2,19,20,21) |
InChI 键 |
AJIUCWXHXBBXOZ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)SCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


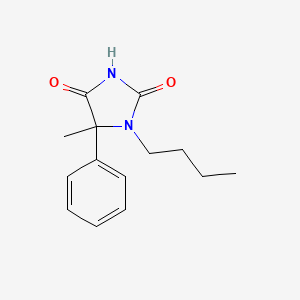
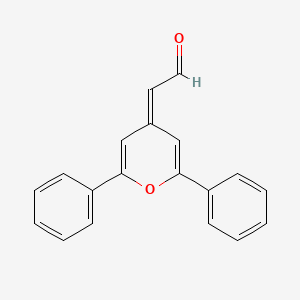


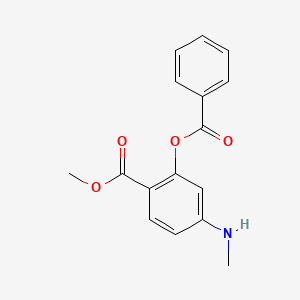
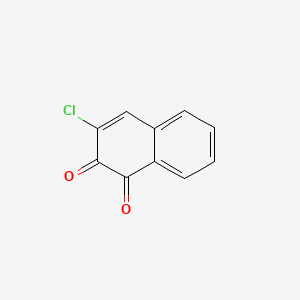

![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)

